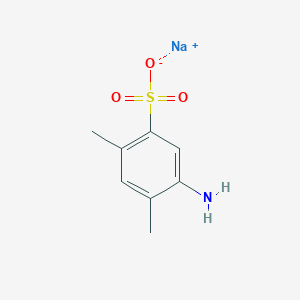

Sodium 5-amino-2,4-dimethylbenzenesulfonate

Description

Sodium 5-amino-2,4-dimethylbenzenesulfonate is an organic compound with the molecular formula C8H10NNaO3S and a molecular weight of 223.22 g/mol . It is a sodium salt derivative of 5-amino-2,4-dimethylbenzenesulfonic acid. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Properties

IUPAC Name |

sodium;5-amino-2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(4-7(5)9)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETYURDDFWHYDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635650 | |

| Record name | Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64501-84-4 | |

| Record name | Sodium 5-amino-2,4-dimethylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-amino-2,4-dimethylbenzenesulfonate typically involves the sulfonation of 2,4-dimethylaniline followed by neutralization with sodium hydroxide. The reaction conditions often include:

Sulfonation: Using concentrated sulfuric acid or oleum at elevated temperatures.

Neutralization: Adding sodium hydroxide to the sulfonated product to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk sulfonation: Using large reactors to handle the exothermic nature of the sulfonation reaction.

Purification: Crystallization or filtration to obtain the pure sodium salt.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-amino-2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding sulfonic acids.

Reduction: Reduction of the amino group to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions due to the presence of the amino group.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: :

Biological Activity

Sodium 5-amino-2,4-dimethylbenzenesulfonate, also known as the sodium salt of 5-amino-2,4-dimethylbenzenesulfonic acid, is an organic compound characterized by its sulfonic acid and amino functional groups. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

- Molecular Formula : C8H10NNaO3S

- Molecular Weight : Approximately 201.24 g/mol

- Structure : Contains both an amino group (-NH2) and a sulfonic acid group (-SO3H), contributing to its reactivity and solubility.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Properties : The compound has been shown to exhibit antioxidant effects, particularly when used in combination with other antioxidants. This synergistic effect enhances its overall biological activity.

- Anti-inflammatory Effects : Studies suggest that this compound may play a role in reducing inflammation markers in various cell types, indicating potential therapeutic applications in inflammatory diseases.

- Cell Viability and Cytotoxicity : Research utilizing HepG2 cells (a human liver cancer cell line) demonstrated that the compound affects cell viability in a dose-dependent manner. The IC50 values for related compounds indicate significant cytotoxicity at higher concentrations .

Study on Antioxidant Activity

A study investigated the antioxidant potential of this compound when combined with other antioxidants. The results showed enhanced free radical scavenging activity compared to individual compounds, suggesting its utility in formulating effective antioxidant therapies.

In Vivo Toxicology Assessment

In a toxicological evaluation involving animal models, this compound was administered at varying doses. The results indicated no significant adverse effects at doses up to 800 mg/kg bw/day in female rats, with slight skin irritation observed at higher concentrations . These findings support the safety profile of the compound for potential therapeutic use.

Comparative Analysis of Related Compounds

The following table summarizes key features and biological activities of this compound compared to structurally similar compounds.

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C8H10NNaO3S | Sodium salt form; enhanced solubility | Antioxidant, anti-inflammatory |

| 4-Amino-2-methylbenzenesulfonic acid | C7H9NO3S | Lacks one methyl group; similar biological activity | Moderate antioxidant |

| 3-Amino-2,4-dimethylbenzenesulfonic acid | C8H11NO3S | Different positioning of amino group | Varies; less studied |

The biological activities of this compound can be attributed to its ability to interact with cellular pathways:

- Antioxidant Mechanism : The sulfonic acid group enhances solubility in aqueous environments, allowing for effective interaction with reactive oxygen species (ROS) within cells.

- Anti-inflammatory Pathways : The amino group may modulate signaling pathways involved in inflammation, potentially through the inhibition of pro-inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.